Receptor Selectivity Profile: NK3-Specific Activation with Negligible NK2 Activity
The MePhe7 substitution confers near-complete NK3 receptor selectivity compared to the unmodified NKB(4-10) fragment. [MePhe7]NKB-(4-10) was practically inactive as a stimulant of the NK2 (NKA) receptor and exhibited only weak agonist activity at the NK1 (SP) receptor [1]. This contrasts with native NKB(4-10), which retains significant promiscuous activity across all three tachykinin receptor subtypes. The marked selectivity shift is attributed to conformational changes induced by the MePhe substitution rather than metabolic protection [1].
| Evidence Dimension | Receptor activation (functional agonism) at NK1, NK2, and NK3 receptors |
|---|---|
| Target Compound Data | Potent NK3 agonist; practically inactive at NK2 receptor; weak agonist at NK1 receptor |
| Comparator Or Baseline | NKB(4-10): promiscuous activity across NK1, NK2, and NK3 receptors |
| Quantified Difference | Qualitative shift from multi-receptor promiscuity to predominant NK3 selectivity; NK2 activity reduced to negligible levels |
| Conditions | Isolated tissue bioassays: dog carotid artery (NK1), rabbit pulmonary artery (NK2), rat portal vein (NK3) |
Why This Matters
Procurement of this compound ensures NK3-specific signaling in experimental systems, eliminating NK2-mediated confounding effects that would occur with generic NKB(4-10).
- [1] Drapeau G, D'Orléans-Juste P, Dion S, Rhaleb NE, Regoli D. Specific agonists for neurokinin B receptors. Eur J Pharmacol. 1987;136(3):401-403. View Source
